![molecular formula C17H12N4O2S B6483212 N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide CAS No. 941925-01-5](/img/structure/B6483212.png)

N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

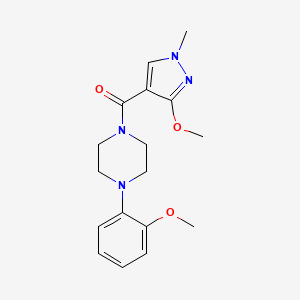

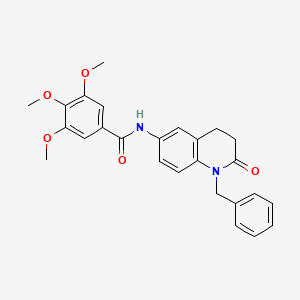

“N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide” is a chemical compound with a molecular formula of C14H12N4O4S2 . It is a derivative of thiazolopyrimidines, which are heterocyclic analogs of purine bases .

Synthesis Analysis

The synthesis of related compounds, such as 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo [3,2-a]pyrimidine, has been described in the literature . A modern synthetic approach to thiazolopyrimidine derivatives is based on multicomponent sonochemical reactions . These reactions often involve condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes .Molecular Structure Analysis

The molecular structure of “N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide” is determined by its molecular formula, C14H12N4O4S2 . The structure of related compounds has been determined by one- and two-dimensional NMR and IR spectroscopy .Chemical Reactions Analysis

Thiazolopyrimidines, including “N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide”, can undergo various chemical reactions. For instance, they can be synthesized via the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The position of substituents in the initial aldehyde is a crucial factor determining the reaction direction .Applications De Recherche Scientifique

Drug Discovery

The structure of this compound is similar to thiazolo[3,2-a]pyrimidines, which have been shown to have significant potential in the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by introducing new binding sites, optimizing the interaction between the ligand and biological target .

Antibacterial Activity

Thiazolo[3,2-a]pyrimidines, which share a similar structure with this compound, have demonstrated high antibacterial activity . This suggests that “N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide” could potentially be used in the development of new antibacterial agents.

Anti-inflammatory Activity

Thiazolo[3,2-a]pyrimidines have also shown high anti-inflammatory activities . This suggests that our compound of interest could potentially be used in the development of new anti-inflammatory drugs.

Synthesis of Derivatives

The compound can be used in the synthesis of its derivatives, which can have various applications. For instance, it has been shown that the reaction of N-(7-methyl-5-oxo-5H-1M,3,4-thiadiazolo[3,2-a]pyrimidin-2-yl)-N’-phenylhydrazine with bromine involves oxidation of the hydrazine moiety and sequential bromination of the benzene and thiadiazolopyrimidine nuclei .

Catalysis

The unique structure of this compound offers opportunities for diverse applications, including catalysis. Its chemical properties could potentially be harnessed to catalyze various chemical reactions.

Material Science

The compound’s unique structure and chemical properties could potentially make it a versatile material in the field of material science. It could be used in the development of new materials with unique properties.

Mécanisme D'action

While the specific mechanism of action for “N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide” is not mentioned in the retrieved papers, thiazolopyrimidines are known to exhibit a broad spectrum of pharmacological activity . They are promising scaffolds for the design of new medicines, including anticancer drugs .

Orientations Futures

Thiazolopyrimidines, including “N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide”, are promising scaffolds for the design of new medicines . Future research could focus on the synthesis of new compounds in this series, including potentially biologically active ones . The effect of substituents in the aromatic ring of the aldehyde component on the reaction course could also be studied .

Propriétés

IUPAC Name |

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2S/c1-10-14(16(23)21-8-9-24-17(21)18-10)20-15(22)13-7-6-11-4-2-3-5-12(11)19-13/h2-9H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTZQSDLQITSEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-methylphenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483140.png)

![4-({1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-propylbenzamide](/img/structure/B6483157.png)

![N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-3,4,5-trimethoxybenzamide](/img/structure/B6483190.png)

![4-({6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[(furan-2-yl)methyl]benzamide](/img/structure/B6483206.png)

![N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}thiophene-2-carboxamide](/img/structure/B6483210.png)

![N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}pyridine-2-carboxamide](/img/structure/B6483215.png)

![N-(4-butylphenyl)-2-{2,4-dioxo-3-[(pyridin-2-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6483223.png)

![N-(4-butylphenyl)-2-{2,4-dioxo-3-[(pyridin-4-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6483226.png)

![4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine](/img/structure/B6483229.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6483236.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6483243.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6483249.png)